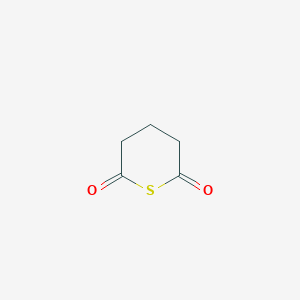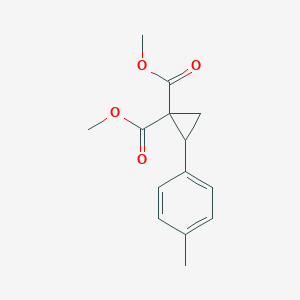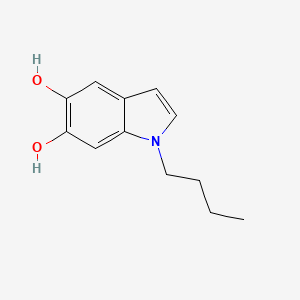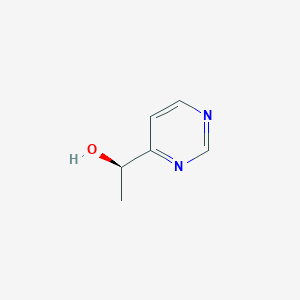
3,6-Dibromobenzene-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromobenzene-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C6H8Br2Cl2N2 and a molecular weight of 338.85512 g/mol . It is a derivative of benzene, where two bromine atoms are substituted at the 3rd and 6th positions, and two amino groups are substituted at the 1st and 2nd positions, forming a dihydrochloride salt. This compound is commonly used in organic synthesis and as an intermediate in the pharmaceutical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromobenzene-1,2-diamine dihydrochloride typically involves the following steps :
Reduction of Nitrobenzene: Nitrobenzene is reduced using iron and hydrochloric acid to form 1,2-diaminobenzene.
Bromination: The 1,2-diaminobenzene is then brominated using copper(II) bromide to introduce bromine atoms at the 3rd and 6th positions, forming 3,6-dibromobenzene-1,2-diamine.
Formation of Dihydrochloride Salt: The final step involves converting the dibromo compound into its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dibromobenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including :
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6-Dibromobenzene-1,2-diamine dihydrochloride is used as an intermediate in the synthesis of complex organic molecules, including dyes and polymers .
Biology and Medicine: In the pharmaceutical industry, it serves as a building block for the synthesis of various drugs and bioactive compounds .
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and resins .
Wirkmechanismus
The mechanism of action of 3,6-Dibromobenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, depending on its application . In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of desired products through various chemical reactions. In biological systems, its effects are mediated through its interaction with enzymes or receptors, leading to specific biochemical outcomes .
Vergleich Mit ähnlichen Verbindungen
Comparison: 3,6-Dibromobenzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds . This uniqueness makes it particularly valuable in certain synthetic applications and pharmaceutical formulations .
Eigenschaften
Molekularformel |
C6H8Br2Cl2N2 |
|---|---|
Molekulargewicht |
338.85 g/mol |
IUPAC-Name |
3,6-dibromobenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H6Br2N2.2ClH/c7-3-1-2-4(8)6(10)5(3)9;;/h1-2H,9-10H2;2*1H |
InChI-Schlüssel |
ZXXNVQJROPIVIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Br)N)N)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)

![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)

![1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13095665.png)



![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)

![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)


